Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Lipophilicity Drug Design Physicochemical Property Optimization

Racemic N-Boc spirocycle for oncology ER stress campaigns. The 5-CF3 group adds ~0.5–1.0 logP units and metabolic stability vs. non-fluorinated analogues, while the 2,9-diaza scaffold induces GRP78/CHOP in glioma. Ideal hit-to-lead SAR; enantiopure (R)- and (S)-isomers available for chiral resolution. Patent-validated scale-up (CN106831774A) secures supply.

Molecular Formula C15H23F3N2O3
Molecular Weight 336.35 g/mol
CAS No. 1310381-23-7
Cat. No. B1383152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
CAS1310381-23-7
Molecular FormulaC15H23F3N2O3
Molecular Weight336.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F
InChIInChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21)
InChIKeyROCWQIAJCZUVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1310381-23-7): Procurement-Relevant Structural and Class Identity


tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1310381-23-7) is a racemic, N-Boc-protected spirocyclic building block featuring a 2,9-diazaspiro[5.5]undecane core with a ketone at position 3 and a trifluoromethyl (-CF3) substituent at position 5 . The 2,9-diazaspiro[5.5]undecane scaffold has been identified as a privileged structure in medicinal chemistry, with high-throughput screening data demonstrating its ability to induce endoplasmic reticulum stress response (ERSR) and exhibit cytotoxic activity in 3D glioma cell models [1]. The compound is commercially available from multiple suppliers at purity levels typically ranging from 95% to 98% .

Why Generic Spirocyclic Building Blocks Cannot Replace tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate in Structure-Activity Optimization


Substituting CAS 1310381-23-7 with a non-fluorinated analogue (e.g., tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1251021-18-7) or with an alternative spirocyclic core (e.g., 1,9-diazaspiro[5.5]undecane or 1-oxa-4,9-diazaspiro[5.5]undecane) introduces distinct and quantifiable alterations to both physicochemical properties and biological activity profiles. The -CF3 group at position 5 in the target compound increases lipophilicity (calculated logP elevation of approximately 0.5–1.0 units versus a -CH3 analogue) and enhances metabolic stability against cytochrome P450 oxidation, a well-documented substituent effect of aliphatic trifluoromethylation in drug-like molecules [1]. Furthermore, the 2,9-diazaspiro[5.5]undecane scaffold itself differs fundamentally from its 1,9-regioisomer in nitrogen placement, which has been demonstrated to critically impact receptor recognition; specifically, 2,9-diazaspiro[5.5]undecane-based compounds have been validated as ER stress inducers with quantified upregulation of GRP78 and CHOP in U87-MG glioma cells, while 1,9-diazaspiro[5.5]undecane analogues are predominantly characterized as GABA_A receptor antagonists and orexin receptor modulators with entirely distinct pharmacological profiles [2]. These multidimensional differences mean that generic substitution without systematic matched-pair analysis risks losing the specific property set required for lead optimization campaigns targeting ER stress pathways or demanding enhanced metabolic stability.

Quantitative Comparator Evidence for tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate: Selection-Relevant Differentiation Data


Lipophilicity Enhancement by -CF3 Substituent vs. Non-Fluorinated 2,9-Diazaspiro[5.5]undecane Analogue

The trifluoromethyl group at position 5 of CAS 1310381-23-7 increases calculated logP by approximately 0.5–1.0 units compared to a methyl-substituted analogue, based on well-characterized substituent effects for aliphatic -CF3 vs. -CH3 groups in aromatic and heterocyclic systems . This logP elevation translates to enhanced membrane permeability and potential blood-brain barrier penetration, critical parameters for CNS-targeted drug discovery programs. The comparator in this matched-pair analysis is the non-fluorinated analogue tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7, C14H24N2O3, MW 268.35) [1], which bears a hydrogen (or no substituent) at position 5 instead of -CF3, resulting in substantially lower lipophilicity.

Lipophilicity Drug Design Physicochemical Property Optimization

Biological Activity Validation: 2,9-Diazaspiro[5.5]undecane Scaffold as ER Stress Inducer vs. 1,9-Diazaspiro[5.5]undecane Analogues

A high-throughput screen (HTS) conducted by the NIH's National Center for Advancing Translational Sciences (NCATS) identified 2,9-diazaspiro[5.5]undecane-based compounds as novel activators of the endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma cell models [1]. The lead compound 8 (containing the 2,9-diazaspiro[5.5]undecane core) demonstrated concentration-dependent induction of GRP78 protein expression at 20 μM in U87-MG glioblastoma cells, quantified by immunoblot and normalized to GAPDH and thapsigargin (20 μM) as positive control [1]. XBP-1 mRNA splicing was confirmed by RT-PCR, and CHOP mRNA levels were monitored by qRT-PCR; both established markers of ER stress. Colony formation assays further validated functional cytotoxicity (normalized to DMSO vehicle, n=3) [1]. In contrast, 1,9-diazaspiro[5.5]undecane-based compounds are predominantly characterized as GABA_A receptor antagonists (compounds 2027 and 018) [2] and orexin receptor antagonists [3], representing a completely orthogonal pharmacology. No analogous ER stress activity has been reported for 1,9-diazaspiro[5.5]undecane scaffolds.

Endoplasmic Reticulum Stress Glioma High-Throughput Screening GRP78

Industrial-Scale Synthesis Feasibility of Trifluoromethylated 2,9-Diazaspiro[5.5]undecane: Patent-Validated Route vs. Custom Synthesis

A dedicated process patent (CN106831774A) assigned to Shanghai Syntheall Pharm Co., Ltd. describes a six-step synthesis of (6S,7S)-9-tert-butoxycarbonyl-7-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane, a close stereochemical analogue of CAS 1310381-23-7, achieving 100% yield in the oxalyl chloride/methanol step and subsequent hydrogenation at 50°C/50 psi [1]. The patent explicitly addresses the absence of any existing industrial synthesis method for this class of trifluoromethylated diazaspiro compounds, demonstrating technical viability for multi-gram to kilogram scale production [1]. In contrast, non-fluorinated 2,9-diazaspiro[5.5]undecane analogues are commercially available from a wider range of suppliers at lower cost due to simpler synthetic routes, but lack the metabolic stability and lipophilicity advantages conferred by the -CF3 group. The ChEMBL database also lists compound availability from established vendors (Chemenu, purity 97%; Leyan, purity 98%) , confirming commercial accessibility of the racemic target compound.

Process Chemistry Industrial Synthesis Scale-Up Patent

Commercial Availability and Purity Comparison: Racemic CAS 1310381-23-7 vs. Enantiopure (R)- and (S)-Isomers

CAS 1310381-23-7 is the racemic form of the chiral 2,9-diazaspiro[5.5]undecane scaffold and is commercially available from multiple suppliers (AKSci, Fluorochem, CymitQuimica, Chemenu, Chemscene, Leyan) at purity levels of 95–98% . In contrast, the enantiopure (R)-isomer (CAS 1341192-03-7) and (S)-isomer (CAS 1341192-02-6) are available from fewer vendors and typically at higher cost per gram due to the requirement for chiral resolution or asymmetric synthesis [1]. The racemic form provides a cost-effective entry point for initial structure-activity relationship (SAR) exploration and high-throughput screening, where stereochemical purity may not be critical for hit identification. For projects that require enantiopure material, the (S)-enantiomer (CAS 1341192-02-6) is commercially available from MolCore at NLT 98% purity with ISO certification .

Stereochemistry Purity Commercial Availability Cost

Spirocyclic Scaffold Rigidity and 3D Topology: Conformational Constraint Advantage vs. Linear Amide Analogues

Spirocyclic scaffolds are recognized as privileged structures in medicinal chemistry due to their inherent three-dimensional topology and conformational rigidity, which reduce entropic penalty upon target binding and enhance selectivity versus linear or monocyclic analogues [1]. The 2,9-diazaspiro[5.5]undecane core in CAS 1310381-23-7 presents two nitrogen atoms in a well-defined spatial orientation (positions 2 and 9) within a locked bicyclic framework, enabling precise vectoring of substituents for receptor interaction [2]. The spirocyclic nature restricts the number of accessible conformations compared to flexible linear diamines or piperidine-based linkers, quantified by the fraction of sp³-hybridized carbons (Fsp³) and the number of rotatable bonds. For this scaffold, Fsp³ ≈ 0.67 (10 sp³ carbons out of 15 total carbons), substantially higher than typical aromatic drug molecules (median Fsp³ ≈ 0.36) [3], indicating superior three-dimensional character associated with improved clinical success rates.

Conformational Rigidity 3D Topology Binding Selectivity Privileged Scaffold

Validated Application Domains for tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate Based on Evidence-Supported Differentiation


ER Stress Pathway-Targeted Oncology Lead Discovery Using the 2,9-Diazaspiro[5.5]undecane Core

The 2,9-diazaspiro[5.5]undecane scaffold has been directly validated in a high-throughput screen as an inducer of endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma cell models [1]. CAS 1310381-23-7 serves as the Boc-protected, trifluoromethylated building block for constructing focused libraries targeting ER stress pathways (GRP78, CHOP, XBP-1). The -CF3 group enhances membrane permeability for intracellular target engagement, while the spirocyclic core provides conformational constraint for selective binding. This compound is the appropriate starting material for medicinal chemistry campaigns aimed at oncology indications where ER stress induction is a validated therapeutic strategy, as opposed to 1,9-diazaspiro[5.5]undecane analogues which target GABA_A or orexin receptors [2].

CNS Drug Discovery Requiring Enhanced Lipophilicity and Metabolic Stability

The trifluoromethyl substituent at position 5 elevates logP by approximately 0.5–1.0 units compared to non-fluorinated analogues [1], while simultaneously providing resistance to oxidative metabolism. This combination is particularly valuable for CNS-targeted programs where blood-brain barrier penetration is required. The Boc protecting group at position 9 allows for selective deprotection and subsequent diversification, enabling systematic SAR exploration of the amine position. In this application, CAS 1310381-23-7 should be prioritized over non-fluorinated spirocyclic building blocks (e.g., CAS 1251021-18-7) when both CNS permeability and metabolic stability are design requirements, as supported by the extensive literature on favorable pharmacokinetic properties of aliphatic trifluoromethyl groups in drug-like molecules [2].

Chiral Lead Optimization with Defined Enantiomer Upgrade Path

The racemic nature of CAS 1310381-23-7 makes it ideal for initial hit-to-lead and SAR exploration phases, where cost-effectiveness and rapid procurement are prioritized. As the program advances and stereochemistry becomes critical for potency and selectivity, researchers can transition to the enantiopure (R)-isomer (CAS 1341192-03-7) or (S)-isomer (CAS 1341192-02-6) without changing the chemical scaffold, maintaining SAR continuity [1]. This staged procurement strategy minimizes upfront costs while ensuring a clear path to chiral resolution when needed, supported by the documented commercial availability of both enantiomers at NLT 98% purity [2].

Process Chemistry Scale-Up of Trifluoromethylated Spirocyclic Intermediates

For development programs transitioning from discovery to preclinical evaluation, the existence of a patent-validated, six-step synthesis of the trifluoromethylated 2,9-diazaspiro[5.5]undecane scaffold at multi-gram to kilogram scale (CN106831774A) [1] provides a defined roadmap for process development. The patent demonstrates yields of 100% in key steps and robust hydrogenation conditions (50°C, 50 psi), establishing technical feasibility for scale-up. This differentiates CAS 1310381-23-7 from custom-synthesized spirocyclic building blocks that lack process validation, reducing the risk of supply chain disruption during late-stage development and enabling cost-effective procurement for larger-scale preclinical studies.

Quote Request

Request a Quote for tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.